1-(phenylsulfonyl)-1H-benzimidazole
Overview
Description
“1-(phenylsulfonyl)-1H-benzimidazole” is a chemical compound that falls under the category of benzimidazoles . Benzimidazoles are a class of heterocyclic aromatic organic compounds. This particular compound has a phenylsulfonyl group attached to it, which can serve as a blocking and directing group in various organic syntheses .
Synthesis Analysis
A novel route for a SnCl2-promoted tandem reduction, ammonolysis, condensation, and deamination reaction which uses nitrile and 2-nitro-N-phenylbenzenesulfonamide/N-(2-nitrophenyl)benzenesulfonamide to synthesize derivatives of benzothiadiazine/1-(phenylsulfonyl)-1H-benzimidazole has been developed . The method features convenient operation and is a significant contribution to the field of organic synthesis.
Molecular Structure Analysis
The molecular formula of “1-(phenylsulfonyl)-1H-benzimidazole” is C9H8N2O2S . The compound has a molecular weight of 208.24 g/mol . The InChI (International Chemical Identifier) string of the compound is InChI=1S/C9H8N2O2S/c12-14(13,11-7-6-10-8-11)9-4-2-1-3-5-9/h1-8H . The Canonical SMILES (Simplified Molecular Input Line Entry System) string is C1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(phenylsulfonyl)-1H-benzimidazole” include a molecular weight of 208.24 g/mol, a XLogP3-AA value of 1.2, and a topological polar surface area of 60.3 Ų . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds . The compound has a complexity of 278 .
Scientific Research Applications
Organic Synthesis Catalyst
“1-(Phenylsulfonyl)-1H-benzimidazole” may serve as an organic synthesis catalyst. Similar compounds have been used to catalyze the formation of imidazoles, which are important in pharmaceuticals and agrochemicals .
Sulfonamidation Reactions
This compound could be involved in sulfonamidation reactions, which are useful for creating various sulfonamide derivatives with potential applications in drug development .
Research and Production Support
It might be used in research and production facilities for the synthesis of complex organic molecules, as indicated by the availability of related compounds for scientific research .
Mechanism of Action
Target of Action
Similar compounds such as 1-(phenylsulfonyl)pyrrole have been used as building blocks in various organic syntheses
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . The impact of 1-(phenylsulfonyl)-1H-benzimidazole on these pathways and their downstream effects would need to be determined through detailed biochemical studies.
Pharmacokinetics
A related compound, sam-760, was predominantly metabolized by cyp3a (approximately 85%) in liver microsomes and recombinant cytochrome p450 (p450) isozymes . The impact of these properties on the bioavailability of 1-(phenylsulfonyl)-1H-benzimidazole would need to be evaluated in pharmacokinetic studies.
properties
IUPAC Name |
1-(benzenesulfonyl)benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c16-18(17,11-6-2-1-3-7-11)15-10-14-12-8-4-5-9-13(12)15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBJNDLUMQNTOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351438 | |
Record name | 1-(benzenesulfonyl)benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzenesulfonyl)benzimidazole | |
CAS RN |
15728-43-5 | |
Record name | 1-(benzenesulfonyl)benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a novel synthetic route for 1-(phenylsulfonyl)-1H-benzimidazole?
A1: A recent study describes a new method to synthesize 1-(phenylsulfonyl)-1H-benzimidazole derivatives using a tin(II) chloride-promoted tandem reaction. [] This reaction involves the reduction, ammonolysis, condensation, and deamination of a nitrile and either 2-nitro-N-phenylbenzenesulfonamide or N-(2-nitrophenyl)benzenesulfonamide. This method is considered advantageous due to its operational simplicity, good functional group tolerance, and the use of readily available and inexpensive SnCl2/i-PrOH as the reagent. []
Q2: Are there any unintended products observed during the synthesis of 1-(phenylsulfonyl)-1H-benzimidazole?
A2: Interestingly, an attempt to synthesize 2-(2-benzyloxy-3-methoxyphenyl)-1-(phenylsulfonyl)-1H-benzimidazole from benzimidazole and benzenesulfonyl chloride resulted in the unexpected formation of (R) and (S) 1-(2-benzyloxy-3-methoxyphenyl)-2,2,2-trichloroethyl benzenesulfonate. [] This novel chiral compound was isolated as a single crystal and characterized using various spectroscopic techniques, including FTIR, HRMS, X-ray crystallography, and NMR. [] The mechanism behind this unexpected reaction is still under investigation.
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